N-(4-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a haloketone reacts with a thioamide under basic conditions.
Attachment of the Piperazine Moiety: The piperazine derivative can be synthesized separately and then attached to the thiazole ring via nucleophilic substitution.
Formation of the Furan-2-carboxamide: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, followed by amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit activity against certain pathogens or diseases. Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, N-(4-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide could be investigated for its therapeutic potential. It may act as an antimicrobial, antiviral, or anticancer agent.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole and piperazine moieties may facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-(4-chlorophenyl)piperazin-1-yl)thiazol-2-yl)acetamide
- N-(4-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, N-(4-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide stands out due to the presence of both a furan ring and a thiazole ring, which may confer unique biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c22-15-3-1-4-17(13-15)25-8-10-26(11-9-25)19(27)7-6-16-14-30-21(23-16)24-20(28)18-5-2-12-29-18/h1-5,12-14H,6-11H2,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHGYULHARJIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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